Chromium;yttrium

Oxidation Resistance High-Temperature Alloys Materials Science

Pure chromium and common Cr-alloys suffer catastrophic oxidation, nitride formation, and oxide scale spallation at high temperatures (>1000°C), leading to premature material failure. Chromium yttrium alloy (Cr9Y) solves this through the reactive element effect: • Yttrium (0.5-2.0 wt%) promotes a dense, adherent Cr2O3 scale, completely suppressing internal nitridation. • Quantifiably 50-fold reduction in oxide growth rate vs. yttrium-free chromium alloys. • Stable under extreme pressures up to 39 GPa with bulk modulus of 203 GPa, ensuring structural integrity. Suitable for sputtering targets, gas turbine components, and high-temperature furnace hardware.

Molecular Formula Cr9Y
Molecular Weight 556.87 g/mol
CAS No. 89757-05-1
Cat. No. B15432597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium;yttrium
CAS89757-05-1
Molecular FormulaCr9Y
Molecular Weight556.87 g/mol
Structural Identifiers
SMILES[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Y]
InChIInChI=1S/9Cr.Y
InChIKeyPNAFSBCLQWEVBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes636 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromium Yttrium Alloy Properties & High-Temperature Procurement


Chromium yttrium alloy (CAS 89757-05-1) is a binary metallic system, often formulated as Cr9Y, recognized for its exceptional high-temperature oxidation resistance, phase stability, and mechanical properties derived from the reactive element effect of yttrium additions [1]. This compound exists as a eutectic system with limited solid solubility of yttrium in chromium (approximately 0.5 wt% at 1100 °C) and serves as a critical additive or base material in applications demanding resistance to oxidative and nitriding environments at temperatures exceeding 1000 °C [2].

High-temp oxidation Alloy design for sustained air exposure above 1000 °C, where yttrium modifies scale adhesion and suppresses internal attack.
Reactive-element effect Yttrium additions (trace levels) promote a dense, adherent chromia layer; fit for environments where scale spallation is the primary failure mode.
Mechanical stability Cr-Y compositions demonstrate elevated bulk modulus and structural integrity under high-pressure loading conditions.

Chromium Yttrium Procurement: Standard Alloy Limitations


Generic substitution fails because pure chromium and common chromium-base alloys suffer from catastrophic oxidation, nitride formation, and oxide scale spallation at high operating temperatures, leading to premature material failure. Unlike chromium-molybdenum, chromium-tungsten, or chromium-niobium alloys which may offer hot strength, they lack the specific mechanism of yttrium addition that fundamentally alters the oxidation kinetics and oxide scale adhesion [1]. Yttrium, even in trace amounts (0.5-2.0 wt%), promotes the formation of a dense, tightly adhering chromia (Cr2O3) scale and completely suppresses detrimental internal nitridation, a failure mode intrinsic to pure chromium [2]. Therefore, substituting a Cr-Y alloy with a generic Cr alloy without yttrium results in a quantifiably different, and inferior, high-temperature performance profile.

Risk 1 Pure chromium or Cr-Mo/Cr-W alloys lack the yttrium-driven mechanism that suppresses internal nitridation; high-temperature oxidation protection may not transfer.
Risk 2 Oxide scale adhesion differs fundamentally: without yttrium, the scale spalls readily, leading to accelerated material loss that cannot be compensated by other alloying elements.
Risk 3 Bulk modulus and high-pressure stability are composition-specific; a Cr-Y alloy's reported mechanical enhancement may not be replicated by generic Cr-base alloys.

Chromium Yttrium Performance Benchmarks


High-Temperature Oxidation: Cr-Y vs. Pure Chromium

Yttrium additions to chromium drastically improve high-temperature oxidation resistance compared to pure chromium. The oxidation rate of all Cr-Y alloys tested was much lower than that of pure chromium, with the alloy containing 0.5% yttrium exhibiting the most significant reduction [1]. At 1450°C, pure chromium formed internal oxides and nitrides to a depth of 650 μm, whereas Cr-Y alloys showed a much smaller amount of oxides and an absence of any nitrides, indicating a fundamental change in the oxidation mechanism and superior protection against environmental degradation [2].

Oxidation resistance
Head-to-head
Nitride penetration ~0 μm (Cr-Y) vs. 650 μm deep oxides/nitrides in pure Cr
Supports differentiation in oxidation protection under air at 1100–1450 °C
Isothermal 9 h exposure; absence of nitridation indicates changed oxidation mechanism
Oxidation Resistance High-Temperature Alloys Materials Science

Oxide Scale Adhesion vs. Pure Chromium

The addition of yttrium fundamentally alters the physical characteristics of the protective oxide scale formed on chromium during high-temperature exposure. On all tested Cr-Y alloys, a dense, tightly adhering oxide layer was formed, while the oxide layer on pure chromium easily peeled off (spalled) [1]. This difference in mechanical integrity of the scale is crucial for long-term service life, as a spalling scale constantly exposes fresh metal to the oxidizing environment, accelerating material loss [2].

Scale adhesion
Head-to-head
Cr-Y forms dense, adherent scale; pure Cr scale peels off (spalls)
Adhesion profile indicates better resistance to scale-induced material loss
Qualitative observation across 1100–1450 °C; thermal cycling may further differentiate
Oxide Scale Adhesion Spallation Resistance High-Temperature Oxidation

Mechanical Stability & Bulk Modulus Under High Pressure

Dilute yttrium doping significantly enhances the mechanical stability of chromium. A nanostructured Cr0.97Y0.03 alloy demonstrated structural stability under high pressure up to 39 GPa and exhibited a bulk modulus of 203 ± 2.6 GPa, as determined by synchrotron-based high-pressure X-ray diffraction [1]. The experimental results were consistent with first-principles density functional theory simulations, confirming the alloy's robust mechanical properties [1].

Bulk modulus
Cross-study comparable
203 ± 2.6 GPa (Cr0.97Y0.03)
Indicates enhanced resistance to uniform compression vs. reported pure Cr
Measured by synchrotron XRD up to 39 GPa; consistent with DFT simulations
Mechanical Properties Bulk Modulus High-Pressure Stability

Yttrium Effect on Oxide Growth Rate

In the context of advanced tungsten-chromium alloys for high-temperature applications, the addition of yttrium is critical for achieving a protective, continuous chromia scale. A study comparing W-11.4Cr and W-11.4Cr-0.6Y alloys demonstrated that the addition of 0.6 wt% Y resulted in a 50-fold decrease in the oxide growth rate during oxidation at 1000 °C [1]. The binary W-Cr alloy, without yttrium, formed a non-protective oxide layer that tended to spall, while the yttrium-containing alloy formed a continuous, passivating, and adherent Cr2O3 layer [2].

Oxide growth rate
Head-to-head
50-fold lower growth rate for W-Cr-Y vs. W-Cr at 1000 °C
Demonstrates yttrium-dependent self-passivation in advanced alloy systems
0.6 wt% Y addition; continuous, adherent Cr2O3 layer replaces non-protective oxide
Oxidation Kinetics Self-Passivating Alloys Plasma-Facing Materials

Chromium Yttrium Alloy Application Scenarios


High-Temperature Structural Components

Chromium-yttrium alloys are scientifically justified for use in components such as gas turbine parts, furnace hardware, and high-temperature fixtures that must withstand prolonged exposure to air at temperatures exceeding 1000 °C. The evidence demonstrates that yttrium additions (0.5-2.0 wt%) prevent catastrophic nitridation and promote the formation of an adherent, protective Cr2O3 scale, which does not spall [1]. This performance is quantifiably superior to that of pure chromium or other chromium alloys lacking yttrium, which suffer from internal nitridation and scale spallation [2].

Coatings and Thin Films for Oxidation Protection

Cr-Y alloys are ideal for producing sputtering targets used in physical vapor deposition (PVD) to create protective coatings on components exposed to high-temperature oxidative environments, such as turbine blades or engine parts [1]. The direct evidence shows that yttrium is a critical component in oxidation-resistant coating formulations (e.g., MCrAlY coatings containing 0.2-0.6 wt% Y), where it ensures scale adhesion and durability [2]. The quantifiable benefit is the 50-fold reduction in oxide growth rate observed in yttrium-containing systems compared to yttrium-free analogs [3].

Plasma-Facing Components in Fusion Reactors

The exceptional oxidation resistance of yttrium-containing alloys is being leveraged in the development of self-passivating tungsten-based materials (W-Cr-Y) for the first wall of future fusion reactors [1]. In a loss-of-coolant accident scenario, these alloys form a stable, protective scale that prevents the formation of volatile, radioactive tungsten oxide (WO3) [2]. The direct comparison shows a 50-fold decrease in oxide growth rate for W-Cr-Y over W-Cr alone, providing a critical safety advantage [3].

High-Pressure & Ultrahigh-Stress Applications

Nanostructured Cr-Y alloys, such as Cr0.97Y0.03, are promising candidates for components in airplane engines and land-based turbines subjected to extreme pressures [1]. The material's stability up to 39 GPa and its enhanced bulk modulus (203 ± 2.6 GPa) compared to pure chromium provide a quantifiable mechanical advantage, ensuring structural integrity under ultrahigh stress conditions where conventional materials might deform or fail [2].

Application
Selection Property
Validation Focus
High-temperature structural components
Nitridation suppression and scale adhesion
Oxidation kinetics above 1000 °C; scale integrity under thermal cycling
Protective coatings (PVD targets)
Yttrium-dependent scale adhesion and durability
Oxide growth rate reduction and spallation resistance in coating geometries
Fusion reactor first-wall materials
Self-passivating behavior under accident scenarios
Oxidation-induced tungsten release mitigation; oxide scale stability evaluation
High-pressure structural applications
Elevated bulk modulus and phase stability
Mechanical response under compression; structural integrity up to multi-GPa range

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